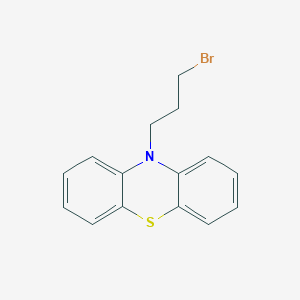

10-(3-Bromopropyl)-10H-phenothiazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

10-(3-bromopropyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNS/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQMXOSUNXWHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20534150 | |

| Record name | 10-(3-Bromopropyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92357-95-4 | |

| Record name | 10-(3-Bromopropyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 10-(3-Bromopropyl)-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 10-(3-Bromopropyl)-10H-phenothiazine, a pivotal intermediate in the development of novel therapeutic agents. Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties.[1][2][3] The title compound, featuring a versatile bromopropyl chain at the N-10 position, serves as a key building block for introducing diverse functionalities and synthesizing libraries of new chemical entities. This document details a robust synthetic protocol, explains the underlying chemical principles, outlines a comprehensive characterization workflow, and discusses the compound's applications and safety considerations.

Strategic Importance in Drug Discovery

The phenothiazine tricycle is a privileged scaffold in pharmacology. The strategic introduction of an N-alkyl halide, such as the 3-bromopropyl group, transforms the core phenothiazine structure into a highly versatile synthetic intermediate. The terminal bromine atom is an excellent leaving group, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of various pharmacophores, such as amines, thiols, and azoles, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[4][5] Derivatives synthesized from this intermediate are being investigated for a range of applications, from novel antipsychotics to anticancer agents.[4][5][6]

Synthesis: N-Alkylation of Phenothiazine

The synthesis of this compound is achieved via a classical N-alkylation reaction. The process involves the deprotonation of the secondary amine on the phenothiazine ring, followed by a nucleophilic attack on an appropriate alkylating agent.

Underlying Principles and Mechanistic Rationale

The core of this synthesis is an SN2 (bimolecular nucleophilic substitution) reaction.

-

Deprotonation: The hydrogen atom on the nitrogen of the phenothiazine ring is weakly acidic. A strong base, such as sodium hydride (NaH), is required to abstract this proton, generating a highly nucleophilic phenothiazinate anion. The use of a strong, non-nucleophilic base like NaH is critical as it ensures irreversible deprotonation, driving the reaction to completion.[7][8]

-

Nucleophilic Attack: The resulting anion attacks one of the terminal carbon atoms of 1,3-dibromopropane. This dihaloalkane serves as the electrophile.

-

Displacement: The carbon-bromine bond is cleaved, and a bromide ion is displaced as the leaving group, forming the final product.

To prevent a common side reaction—the dialkylation of 1,3-dibromopropane by two molecules of phenothiazine—a strategic excess of 1,3-dibromopropane is employed. This ensures that the phenothiazinate anion is more likely to encounter a molecule of the alkylating agent than the mono-alkylated product.

Visualization of the Synthetic Pathway

Caption: Figure 1: Synthetic Workflow.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) suspended in anhydrous N,N-dimethylformamide (DMF). The choice of an anhydrous polar aprotic solvent like DMF is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the phenothiazinate anion.[8]

-

Reactant Addition: Cool the suspension to 0 °C in an ice bath. Dissolve phenothiazine (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, during which hydrogen gas will evolve as the phenothiazinate anion is formed.

-

Alkylation: Add 1,3-dibromopropane (3.0 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 9:1 v/v).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of cold water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 92357-95-4 | [9][10] |

| Molecular Formula | C₁₅H₁₄BrNS | [9] |

| Molecular Weight | 320.25 g/mol | [9][10] |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data

The following data are representative of the expected spectroscopic signatures for this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): This technique provides detailed information about the proton environment. The expected signals are consistent with the N-alkylation at the 10-position.[8]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~ 7.10 - 7.25 Multiplet 4H Aromatic protons (H-2, H-4, H-6, H-8) ~ 6.85 - 7.00 Multiplet 4H Aromatic protons (H-1, H-3, H-7, H-9) ~ 4.05 Triplet 2H -N-CH₂ -CH₂-CH₂-Br ~ 3.50 Triplet 2H -N-CH₂-CH₂-CH₂ -Br | ~ 2.30 | Quintet | 2H | -N-CH₂-CH₂ -CH₂-Br |

-

¹³C NMR (100 MHz, CDCl₃): This analysis confirms the carbon skeleton of the molecule.[8]

Chemical Shift (δ, ppm) Assignment ~ 144.5 Quaternary aromatic carbons (C-4a, C-5a) ~ 127.0 - 128.0 Aromatic CH carbons ~ 122.0 - 123.5 Aromatic CH carbons ~ 115.5 Aromatic CH carbons adjacent to N ~ 46.0 -N -CH₂- ~ 32.0 -CH₂-CH₂ -Br | ~ 30.0 | -CH₂ -Br |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3060 | C-H Stretch | Aromatic |

| ~ 2950, 2860 | C-H Stretch | Aliphatic (CH₂) |

| ~ 1590, 1460 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-N Stretch | Aryl Amine |

| ~ 750 | C-H Bend | ortho-disubstituted benzene |

| ~ 650 | C-Br Stretch | Alkyl Bromide |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. A key diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

-

Expected m/z: 319 ([M]⁺ for ⁷⁹Br), 321 ([M+2]⁺ for ⁸¹Br)

Characterization Workflow Visualization

Caption: Figure 2: Comprehensive Characterization Workflow.

Safety and Handling

As with all laboratory chemicals, this compound and its precursors must be handled with appropriate care.

-

Hazard Identification: While specific toxicity data for this compound is limited, phenothiazine itself may cause skin and eye irritation and can be harmful if swallowed or inhaled.[9][12][13] Alkyl bromides are generally considered to be alkylating agents and should be handled as potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound and its reagents.[12][13]

-

Engineering Controls: All manipulations, especially those involving volatile solvents or dusty solids, should be performed in a certified chemical fume hood to ensure adequate ventilation.[12][13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[10][13]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[12]

Conclusion and Future Outlook

This compound is a synthetically accessible and highly valuable intermediate for drug discovery and development. The robust N-alkylation protocol described herein provides reliable access to this key building block. Its well-defined spectroscopic signature allows for unambiguous characterization, ensuring the quality and integrity of the material for subsequent synthetic transformations. The ability to easily introduce a wide array of chemical functionalities via nucleophilic displacement of the terminal bromide positions this compound as a critical tool for developing next-generation therapeutics derived from the pharmacologically significant phenothiazine scaffold.

References

-

PubChem. 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. National Center for Biotechnology Information. Available from: [Link]

-

De Gruyter. Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. ResearchGate. Available from: [Link]

-

AIP Publishing. Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. Available from: [Link]

-

PubChem. 10-(3-Bromopropyl)-2-chloro-phenothiazine. National Center for Biotechnology Information. Available from: [Link]

-

Chemsrc. 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. Available from: [Link]

-

IOSR Journal of Pharmacy. Synthesis and Evaluation of Phenothiazine Derivatives. Available from: [Link]

-

Pharmaffiliates. 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine 5-Oxide. Available from: [Link]

-

Kuwait University. INFRARED SPECTRA OF PHENOTHIAZINES. Available from: [Link]

-

Redox. Safety Data Sheet Phenothiazine. Available from: [Link]

- Google Patents. US6407231B1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines.

-

ResearchGate. (PDF) Synthesis and Evaluation of Phenothiazine Derivatives. Available from: [Link]

-

PubMed. Expedient synthesis of mequitazine an antihistaminic drug by palladium catalyzed allylic alkylation of sodium phenothiazinate. National Center for Biotechnology Information. Available from: [Link]

-

NIST WebBook. Phenothiazine, 10-(3-dimethylaminopropyl)-2-methyl-, hydrochloride. National Institute of Standards and Technology. Available from: [Link]

- Google Patents. EP1067124A1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines.

-

PubMed. Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents-A drug repurposing strategy. National Center for Biotechnology Information. Available from: [Link]

-

PubMed Central. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Phenothiazine. Available from: [Link]

-

PubMed. Possible Biological and Clinical Applications of Phenothiazines. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaffiliates. CAS No : 1675-43-0 | Product Name : 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. Available from: [Link]

- Google Patents. US4289768A - Phenothiazine derivatives and a process for their preparation.

-

NIH. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. National Institutes of Health. Available from: [Link]

-

MDPI. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Available from: [Link]

Sources

- 1. iosrphr.org [iosrphr.org]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review [mdpi.com]

- 4. Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents-A drug repurposing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Possible Biological and Clinical Applications of Phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. 92357-95-4|this compound|BLD Pharm [bldpharm.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. fishersci.com [fishersci.com]

- 13. redox.com [redox.com]

An In-Depth Technical Guide to the Physicochemical Properties of 10-(3-Bromopropyl)-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-(3-Bromopropyl)-10H-phenothiazine is a derivative of the heterocyclic compound phenothiazine. The phenothiazine core structure is a well-established pharmacophore, forming the basis for a variety of drugs with applications in antipsychotic, antiemetic, and antihistaminic therapies.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, a key intermediate in the synthesis of various biologically active phenothiazine derivatives. A thorough understanding of these properties is critical for its effective use in medicinal chemistry, drug design, and development.

The presence of the bromopropyl group at the 10-position of the phenothiazine ring system imparts specific reactivity, making it a versatile building block for further molecular elaboration through nucleophilic substitution reactions.[2] This guide will delve into the structural characteristics, and key physicochemical parameters of this compound, and provide detailed experimental protocols for their determination. Additionally, we will explore its reactivity, stability, and the broader context of its application in drug discovery, particularly in relation to its mechanism of action as a dopamine receptor antagonist.

Structural and Physicochemical Characterization

A comprehensive understanding of the physicochemical properties of a compound is the foundation of its application in drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Molecular Identity and Structure

The fundamental identity of this compound is defined by its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C15H14BrNS | [3] |

| Molecular Weight | 320.25 g/mol | [3] |

| CAS Number | 92357-95-4 | [3] |

| IUPAC Name | This compound |

The structure of this compound consists of a tricyclic phenothiazine core with a 3-bromopropyl chain attached to the nitrogen atom.

Physical Properties

| Property | Estimated/Observed Value | Notes |

| Melting Point | Data not available | The melting point of substituted phenothiazines can vary significantly depending on the nature and position of the substituent. |

| Boiling Point | Data not available | Subject to decomposition at high temperatures. |

| Appearance | Likely a solid at room temperature | Based on the properties of similar phenothiazine derivatives. |

| Solubility | Insoluble in water; Soluble in some organic solvents. | Phenothiazine itself is insoluble in water but slightly soluble in ethanol, ether, and chloroform.[4] The solubility of the title compound is expected to be similar. |

Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The following protocol outlines the capillary method for determining the melting point range.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

-

This compound sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry.

-

If necessary, pulverize a small amount of the sample into a fine powder using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the starting temperature to approximately 20°C below the expected melting point. If unknown, a preliminary rapid heating can be performed to estimate the approximate range.

-

Set the heating rate to 1-2°C per minute to ensure accurate determination.

-

-

Measurement:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Reporting:

-

Report the melting point as a range from the initial to the final temperature. A narrow melting range (1-2°C) is indicative of a pure compound.

-

Causality Behind Experimental Choices:

-

Pulverizing the sample: Ensures uniform heat transfer throughout the sample.

-

Slow heating rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement.

-

Using a dry sample: The presence of solvents can depress the melting point and broaden the melting range, leading to inaccurate results.

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

Solubility is a crucial parameter that influences a drug's bioavailability. The shake-flask method is a standard technique for determining equilibrium solubility.

Objective: To determine the solubility of this compound in various solvents (e.g., water, ethanol, chloroform).

Materials:

-

This compound sample

-

Selected solvents

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent.

-

Determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.

-

-

Calculation:

-

Calculate the solubility of the compound in the respective solvent, taking into account the dilution factor.

-

Causality Behind Experimental Choices:

-

Using an excess of solid: Ensures that a saturated solution is formed, which is essential for determining equilibrium solubility.

-

Prolonged agitation: Facilitates the dissolution process and ensures that the system reaches equilibrium.

-

Temperature control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

-

Centrifugation: Provides a clear separation of the undissolved solid from the saturated solution, preventing interference in the subsequent concentration analysis.

Caption: Workflow for Solubility Determination.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not provided in the search results, a predicted spectrum can be inferred based on the structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenothiazine ring system, typically in the range of 6.8-7.5 ppm. The protons of the bromopropyl chain will appear as multiplets in the aliphatic region. The methylene group adjacent to the nitrogen will be deshielded and appear further downfield compared to the other methylene groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the phenothiazine core and the three carbons of the bromopropyl chain.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain the proton nuclear magnetic resonance spectrum of this compound for structural confirmation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

Pipette

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

-

Data Analysis:

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

-

Causality Behind Experimental Choices:

-

Deuterated solvent: Used to avoid large solvent signals that would obscure the signals from the analyte.

-

Locking and shimming: Essential for achieving high-resolution spectra with sharp peaks.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of phenothiazine derivatives is characterized by absorption bands arising from π-π* transitions within the aromatic system. The parent phenothiazine exhibits absorption maxima around 253 nm and 312 nm. The substitution on the phenothiazine ring can cause shifts in these absorption bands.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound in the chosen solvent of a known concentration.

-

Prepare a series of dilutions from the stock solution.

-

-

Measurement:

-

Record the UV-Vis spectrum of the solvent (as a blank).

-

Record the spectra of the sample solutions at different concentrations.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If desired, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity.

-

Causality Behind Experimental Choices:

-

Spectroscopic grade solvent: Ensures that the solvent itself does not absorb in the wavelength range of interest.

-

Quartz cuvettes: Transparent to UV radiation, unlike glass or plastic cuvettes.

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by the reactivity of the phenothiazine core and the bromopropyl side chain.

-

Nucleophilic Substitution: The bromine atom on the propyl chain is a good leaving group, making this position susceptible to nucleophilic attack by various nucleophiles such as amines, thiols, and alkoxides. This reactivity is fundamental to its use as a synthetic intermediate.[2]

-

Oxidation: The sulfur atom in the phenothiazine ring can be oxidized to form the corresponding sulfoxide or sulfone.[2]

-

Stability: Phenothiazine and its derivatives can be sensitive to light and air, leading to oxidation. Therefore, storage in a dark, inert atmosphere is recommended. The stability is also pH-dependent, with degradation observed under acidic conditions.

Application in Drug Development: A Focus on Dopamine Receptor Antagonism

Phenothiazine derivatives are a cornerstone in the treatment of psychosis, and their primary mechanism of action involves the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[1][5] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1]

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[5] The binding of dopamine to the D2 receptor initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] Phenothiazine derivatives act as antagonists at these receptors, blocking the effects of dopamine and thereby modulating downstream signaling pathways.

Caption: Dopamine D2 Receptor Signaling and Phenothiazine Inhibition.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery, primarily owing to the established pharmacological importance of the phenothiazine scaffold. This guide has provided a detailed overview of its key physicochemical properties and the experimental methodologies for their determination. A thorough grasp of these characteristics is essential for researchers and scientists working on the design and synthesis of novel phenothiazine-based therapeutic agents. The provided protocols and theoretical background serve as a practical resource for the effective utilization of this compound in medicinal chemistry endeavors.

References

Sources

Spectroscopic Characterization of 10-(3-Bromopropyl)-10H-phenothiazine: An In-depth Technical Guide

This guide provides a detailed technical analysis of the spectroscopic data for 10-(3-Bromopropyl)-10H-phenothiazine, a key intermediate in the synthesis of various biologically active phenothiazine derivatives. The structural elucidation of this compound is paramount for ensuring the purity and identity of subsequent products in drug development and materials science. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the spectral features.

Introduction to this compound

Phenothiazine and its derivatives are a class of heterocyclic compounds with a broad spectrum of applications, most notably in pharmacology as antipsychotic, antihistaminic, and antiemetic agents.[1] The introduction of an N-alkyl side chain, such as the 3-bromopropyl group, provides a reactive handle for further molecular elaboration, allowing for the synthesis of a diverse library of compounds with tailored biological activities. Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis, ensuring the structural integrity of the target molecule.

Below is a depiction of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is particularly useful for resolving the complex aromatic region of the phenothiazine core.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenothiazine core and the aliphatic protons of the 3-bromopropyl side chain. The expected chemical shifts (δ) in CDCl₃ are summarized in the table below.[2]

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.15–7.05 | Multiplet | - |

| N-CH₂ | 3.75 | Triplet | 6.8 |

| CH₂Br | 3.40 | Triplet | 7.2 |

| -CH₂- | 2.25 | Quintet | 6.8 |

-

Aromatic Protons (7.15–7.05 ppm): The eight protons on the two benzene rings of the phenothiazine core are expected to appear as a complex multiplet in the aromatic region. Their overlapping signals are a characteristic feature of the unsubstituted phenothiazine scaffold.

-

N-CH₂ Protons (3.75 ppm): These protons are on the carbon adjacent to the nitrogen atom. The electron-withdrawing effect of the nitrogen deshields these protons, causing them to resonate at a relatively downfield region for aliphatic protons. The signal appears as a triplet due to coupling with the adjacent methylene (-CH₂-) protons.

-

CH₂Br Protons (3.40 ppm): The protons on the carbon bearing the bromine atom are also deshielded due to the electronegativity of bromine. This signal is a triplet due to coupling with the neighboring methylene protons.

-

-CH₂- Protons (2.25 ppm): The central methylene protons of the propyl chain are coupled to the two adjacent methylene groups (N-CH₂ and CH₂Br). This results in a quintet (or a multiplet that appears as a quintet).

Caption: ¹H NMR correlation diagram for this compound.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. The expected chemical shifts are presented below.[2]

| Carbon Assignment | Chemical Shift (ppm) |

| C-N (Aromatic) | 143.2 |

| Ar-C | 128.4–126.1 |

| N-CH₂ | 48.3 |

| CH₂Br | 33.8 |

| -CH₂- | Not explicitly reported, but expected around 30-35 ppm |

-

Aromatic Carbons (143.2, 128.4–126.1 ppm): The phenothiazine core will exhibit several signals in the aromatic region. The carbons directly attached to the nitrogen and sulfur atoms (quaternary carbons) will have distinct chemical shifts from the protonated aromatic carbons. The signal at 143.2 ppm is assigned to the carbons flanking the nitrogen atom.

-

Aliphatic Carbons (48.3, 33.8 ppm): The three carbons of the propyl chain will appear in the aliphatic region of the spectrum. The carbon attached to the nitrogen (N-CH₂) is observed at 48.3 ppm, while the carbon bonded to the bromine (CH₂Br) is found at 33.8 ppm. The central methylene carbon is expected to resonate in a similar region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used, which requires minimal sample preparation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet, which is then automatically subtracted from the sample spectrum.

-

IR Spectral Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic C-H and C=C bonds of the phenothiazine core and the aliphatic C-H bonds of the propyl chain, as well as the C-Br bond.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂) |

| 1600-1450 | C=C stretch | Aromatic |

| 750-700 | C-H out-of-plane bend | Aromatic (ortho-disubstituted) |

| 690-515 | C-Br stretch | Alkyl bromide |

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): These absorptions are typically sharp and of weak to medium intensity, appearing at wavenumbers just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching (2960-2850 cm⁻¹): The symmetric and asymmetric stretching vibrations of the methylene groups in the propyl chain will give rise to medium to strong absorptions in this region.

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the aromatic rings result in several sharp peaks of variable intensity in this region.

-

Aromatic C-H Bending (750-700 cm⁻¹): The out-of-plane bending vibrations of the C-H bonds on the aromatic rings are characteristic of the substitution pattern. For the 1,2-disubstituted benzene rings of the phenothiazine core, a strong absorption is expected in this region.

-

C-Br Stretching (690-515 cm⁻¹): The stretching vibration of the carbon-bromine bond will appear as a medium to strong absorption in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used. EI is a high-energy technique that often leads to extensive fragmentation, providing structural information. ESI is a soft ionization method that typically results in the observation of the protonated molecule [M+H]⁺, confirming the molecular weight.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Mass Spectral Data and Interpretation

The molecular formula of this compound is C₁₅H₁₄BrNS, which corresponds to a monoisotopic mass of approximately 320.01 g/mol . The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

Expected Molecular Ion:

-

[M]⁺ at m/z ≈ 320 (for ⁷⁹Br) and 322 (for ⁸¹Br)

Key Fragmentation Pathways:

The fragmentation of N-alkylphenothiazines in EI-MS is well-documented. The primary fragmentation pathways for this compound are expected to involve the cleavage of the N-alkyl chain.

Caption: Proposed mass fragmentation pathway for this compound.

-

Loss of the Bromopropyl Radical: Cleavage of the N-C bond can lead to the formation of the stable phenothiazine radical cation at m/z 198.

-

Loss of a Bromine Radical: The initial loss of the bromine radical would result in a fragment at m/z 240.

-

Formation of the Phenothiazine Cation: Subsequent fragmentation of the m/z 240 ion through the loss of the propylene fragment can lead to the formation of the phenothiazine cation at m/z 199.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The data presented in this guide, based on the analysis of closely related structures and established spectroscopic principles, serves as a reliable reference for the characterization of this important synthetic intermediate. Rigorous spectroscopic analysis is indispensable for quality control in drug discovery and development, ensuring that the materials used meet the required standards of purity and identity.

References

-

Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 2022. [Link]

-

NMR-based characterization of phenothiazines as a RNA binding scaffold. Journal of the American Chemical Society, 2004. [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. AZoM, 2025. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

A Guide to 13C NMR Chemical Shift Values. Compound Interest, 2015. [Link]

-

Pharmacologically interesting compounds—I: High resolution mass spectra of phenothiazines. Semantic Scholar. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

10-(3-Bromopropyl)-2-chloro-phenothiazine. PubChem. [Link]

Sources

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 10-(3-Bromopropyl)-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of a compound is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth technical analysis of the solubility of 10-(3-Bromopropyl)-10H-phenothiazine in common organic solvents. While extensive experimental data for this specific molecule is not widely published, this document leverages fundamental chemical principles and data from analogous structures to predict its solubility profile. Furthermore, it offers a comprehensive, step-by-step experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind the predictions and experimental design, ensuring a thorough understanding of the compound's behavior in solution.

Introduction: The Significance of Solubility

This compound is a derivative of phenothiazine, a heterocyclic compound that forms the backbone of a wide range of pharmaceuticals, dyes, and materials.[1] The N-alkylation of the phenothiazine core, in this case with a 3-bromopropyl group, significantly alters its physicochemical properties, including its solubility. For researchers in drug discovery, a compound's solubility is a critical parameter that influences its bioavailability, formulation, and ultimately, its therapeutic efficacy.[2] In materials science, solubility dictates the processing and application of novel compounds. This guide serves as a practical resource for predicting and experimentally verifying the solubility of this compound, providing a solid foundation for its application in various scientific endeavors.

Molecular Structure Analysis and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] An analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility in different classes of organic solvents.

The molecule can be deconstructed into two key components:

-

The Phenothiazine Core: This large, tricyclic aromatic system is predominantly nonpolar and hydrophobic. The parent compound, phenothiazine, is known to be practically insoluble in water but shows some solubility in organic solvents like benzene, ether, and hot acetic acid.[1] Its solubility in ethanol is slight.[1] The nitrogen and sulfur heteroatoms introduce some polarity, but the overall character is lipophilic.

-

The 10-(3-Bromopropyl) Substituent: This alkyl halide chain attached to the nitrogen atom modifies the properties of the phenothiazine core. The propyl chain itself is nonpolar. The terminal bromine atom, being electronegative, introduces a polar C-Br bond. However, alkyl halides, in general, are only slightly soluble in water because the energy required to break the hydrogen bonds between water molecules is not sufficiently compensated by the formation of new attractions between the alkyl halide and water.[5][6] They are, however, typically soluble in organic solvents.[6][7]

Predicted Solubility Profile:

Based on this structural analysis, the following solubility profile for this compound in common organic solvents can be predicted:

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The large, nonpolar phenothiazine core will have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate | High to Medium | These solvents can interact with the polar C-Br bond and the heteroatoms of the phenothiazine ring, while also accommodating the nonpolar aromatic system. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Medium to Low | The ability of these solvents to hydrogen bond is a dominant intermolecular force. While some interaction with the heteroatoms and the C-Br bond is possible, the large nonpolar surface area of the molecule will limit its solubility. Solubility is expected to be higher than in water due to the organic nature of the alcohols. |

| Highly Polar | Water | Very Low/Insoluble | The predominantly nonpolar and hydrophobic nature of the molecule will prevent it from effectively disrupting the strong hydrogen-bonding network of water. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive solubility data, experimental determination is essential. The shake-flask method is considered the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[8][9] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the saturated solution.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Experimental Workflow Diagram

Sources

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. m.youtube.com [m.youtube.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. tandfonline.com [tandfonline.com]

- 9. dissolutiontech.com [dissolutiontech.com]

literature review on the synthesis of 10-(3-Bromopropyl)-10H-phenothiazine

An In-depth Technical Guide to the Synthesis of 10-(3-Bromopropyl)-10H-phenothiazine

Introduction: The Phenothiazine Core and its Synthetic Versatility

Phenothiazine, a heterocyclic compound with the formula S(C₆H₄)₂NH, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its unique, non-planar "butterfly" conformation and electron-rich nature make it a foundational building block for a diverse range of applications, from antipsychotic drugs to organic dyes for solar cells.[1][2] The nitrogen atom at the 10-position is a key site for chemical modification, and its functionalization through N-alkylation is a common strategy to introduce various side chains that modulate the molecule's biological activity or physical properties.[2][3]

This guide provides a detailed technical overview of the synthesis of a crucial intermediate, This compound . This molecule serves as a versatile precursor, with the terminal bromine atom acting as a reactive handle for subsequent nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making it an essential component in the synthesis of more complex phenothiazine derivatives for drug development and scientific research.

Core Synthetic Strategy: N-Alkylation via Nucleophilic Substitution

The principal and most effective method for synthesizing this compound is the N-alkylation of the 10H-phenothiazine core. This reaction proceeds via a classical two-step mechanism involving nucleophilic substitution.

-

Deprotonation: The first step is the deprotonation of the secondary amine (-NH-) at the N-10 position of the phenothiazine ring. This is achieved using a strong, non-nucleophilic base. The removal of the proton generates a highly nucleophilic phenothiazinate anion.

-

Nucleophilic Attack (Sₙ2): The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent. For this specific synthesis, 1,3-dibromopropane is the ideal reagent, as it provides the required three-carbon chain with a terminal bromine atom. The phenothiazinate anion displaces one of the bromide ions in an Sₙ2 reaction to form the desired N-C bond.

The choice of base and solvent is critical for the success of this reaction, directly influencing reaction rate, yield, and purity of the final product.

Experimental Protocol: Synthesis using Sodium Hydride in DMF

This section details a robust and high-yielding protocol for the synthesis of this compound, adapted from established methodologies for similar N-alkylations of the phenothiazine scaffold.[4]

Causality Behind Experimental Choices

-

Base (Sodium Hydride, NaH): NaH is a powerful, non-nucleophilic base. Its use ensures the rapid and irreversible deprotonation of the phenothiazine nitrogen, driving the reaction to completion. Unlike weaker bases (e.g., K₂CO₃) or nucleophilic bases (e.g., NaOH), NaH minimizes side reactions and typically leads to higher yields.[3][4]

-

Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent that is ideal for Sₙ2 reactions. It effectively solvates the sodium cation (Na⁺) generated during deprotonation but does not solvate the phenothiazinate anion, leaving it highly reactive and available for nucleophilic attack. Its high boiling point also allows for flexibility in reaction temperature if heating is required.

-

Alkylating Agent (1,3-Dibromopropane): This reagent directly provides the 3-bromopropyl side chain. An excess is typically used to favor the desired monosubstitution product and minimize the formation of a dimeric by-product where a second phenothiazine molecule displaces the remaining bromine atom.

-

Inert Atmosphere (Nitrogen or Argon): Sodium hydride is highly reactive with water and atmospheric moisture. Conducting the reaction under an inert atmosphere is crucial to prevent the quenching of the base and ensure safety.

Step-by-Step Methodology

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 to 1.5 equivalents).

-

Solvent Addition: Add anhydrous DMF via syringe, and cool the resulting suspension to 0°C using an ice bath.

-

Deprotonation: Dissolve 10H-phenothiazine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension over 15-20 minutes. Maintain the temperature at 0°C. After the addition is complete, allow the mixture to stir at this temperature for an additional 30 minutes to ensure complete formation of the sodium phenothiazinate salt.

-

Alkylation: Add 1,3-dibromopropane (1.5 to 2.0 equivalents) dropwise to the reaction mixture at 0°C.

-

Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[4][5]

-

Work-up:

-

Once the reaction is complete, carefully cool the mixture back to 0°C.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous brine to decompose any unreacted NaH.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[4]

-

Combine the organic layers and wash them sequentially with water and then saturated brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate) is typically effective for isolating the pure product.[4] The final product is usually obtained as a pale yellow oil or a low-melting solid.

Visual Representation of the Synthetic Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme and Summary

The overall transformation can be summarized by the following reaction scheme.

Sources

- 1. iosrphr.org [iosrphr.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Introduction: The Serendipitous Saga of a Privileged Scaffold

An In-depth Technical Guide to the Discovery and History of 10H-Phenothiazine Derivatives

In the annals of medicinal chemistry, few molecular structures can claim a legacy as rich and transformative as the 10H-phenothiazine core. This tricyclic heterocycle, with its characteristic folded "butterfly" conformation, is a quintessential "privileged scaffold"—a molecular framework that has given rise to a vast and diverse array of pharmacologically active compounds. Its journey from the vats of 19th-century dye chemists to the forefront of a revolution in psychiatric medicine is a compelling narrative of scientific serendipity, keen observation, and chemical ingenuity.[1][2][3]

This guide provides a comprehensive technical overview of the discovery and history of 10H-phenothiazine and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but a deeper look into the foundational synthetic chemistry, the pivotal experimental choices, and the structure-activity relationships that unlocked the therapeutic potential of this remarkable class of molecules. We will explore the key reactions, the critical clinical insights, and the evolution of thought that elevated phenothiazine from a chemical curiosity to a cornerstone of modern psychopharmacology.[4][5][6]

Chapter 1: Genesis of the Scaffold: From Dyes to Dewormers

The story of phenothiazines begins not in a pharmacy, but in the burgeoning field of synthetic organic chemistry, driven by the textile industry's demand for new colors.

The Aniline Dye Industry and the Birth of Methylene Blue

The mid-to-late 19th century was a golden age for the German dye industry.[4][5] In 1876, at BASF, the chemist Heinrich Caro synthesized a vibrant blue dye that would later be recognized as a phenothiazine derivative: Methylene Blue.[1][6] While its initial value was as a textile dye, its utility soon captured the attention of the pioneering biologist Paul Ehrlich. In the 1880s, Ehrlich used Methylene Blue's selective staining properties to visualize different cell types, laying groundwork for histology and hematology.[1][7] His intellectual leap, however, was to question if a compound that selectively stains a pathogen could also be used to kill it. This led him to test Methylene Blue as an antimalarial agent in the 1890s, making it one of the very first fully synthetic drugs used in medicine.[1][7]

The Core Synthesis: Bernthsen's Phenothiazine (1883)

While Methylene Blue was the first derivative, the parent 10H-phenothiazine compound was synthesized shortly after, in 1883, by August Bernthsen.[1][6][8] His method, a direct and robust fusion reaction, remains a classic in heterocyclic chemistry.

Experimental Protocol: The Bernthsen Synthesis of 10H-Phenothiazine

This protocol describes the original, foundational method for creating the phenothiazine nucleus.

-

Principle: The reaction proceeds via an electrophilic substitution of diphenylamine with elemental sulfur at high temperatures. The evolution of hydrogen sulfide gas is a key indicator of the reaction's progress. While the original reaction was uncatalyzed, the addition of a catalytic amount of iodine or other Lewis acids was later found to significantly improve yields and reduce reaction temperatures, a crucial modification that enabled the synthesis of key intermediates like 2-chlorophenothiazine.[9]

-

Materials:

-

Diphenylamine

-

Elemental sulfur (S₈)

-

Iodine (catalyst, optional but recommended)

-

-

Step-by-Step Methodology:

-

Mixing Reagents: In a round-bottom flask equipped with a reflux condenser and a gas outlet (to safely vent H₂S to a scrubber), combine diphenylamine and elemental sulfur in a 1:2 molar ratio.

-

Adding Catalyst: Add a catalytic amount of iodine (approx. 1-2% by weight of the diphenylamine).

-

Heating: Heat the mixture gradually in a fume hood. The reaction is typically initiated at temperatures between 180-250°C.

-

Reaction Progression: The mixture will melt and begin to evolve hydrogen sulfide gas, indicating the cyclization is occurring. Maintain the temperature until the gas evolution ceases (typically several hours).

-

Isolation and Purification: Allow the reaction mixture to cool and solidify. The crude product can be purified by recrystallization from a suitable solvent, such as acetone or ethanol, to yield pale yellow crystals of 10H-phenothiazine.[9][10]

-

-

Self-Validation: The identity and purity of the resulting 10H-phenothiazine can be confirmed by its melting point (185-186°C), and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR spectroscopy). The characteristic butterfly structure can be confirmed by single-crystal X-ray diffraction.

Caption: Workflow of Chlorpromazine's Discovery.

Chapter 3: Core Synthetic Methodologies and Derivatives

The discovery of chlorpromazine ignited an explosion of research into phenothiazine chemistry. Understanding the synthetic routes and the structure-activity relationships (SAR) is crucial for appreciating the development of subsequent drugs.

Key Derivative Classes and Structure-Activity Relationships

Modifications to the phenothiazine structure, particularly at the N-10 position and the C-2 position, were found to have profound effects on pharmacological activity. This led to the classification of phenothiazine antipsychotics into three main groups based on the N-10 side chain.

| Derivative Class | N-10 Side Chain | Key Examples | Typical Potency | Sedative Effects | Extrapyramidal Side Effects (EPS) |

| Aliphatic | Simple, linear alkylamine | Chlorpromazine | Low-Medium | High | Moderate |

| Piperidine | Contains a piperidine ring | Thioridazine | Low-Medium | High | Low |

| Piperazine | Contains a piperazine ring | Fluphenazine, Trifluoperazine | High | Low | High |

-

Causality of SAR: The nature of the N-10 side chain influences the drug's affinity for various receptors. The high potency and high EPS of the piperazine class, for instance, are directly linked to their strong antagonism of the dopamine D₂ receptor. Conversely, the high sedative effects of the aliphatic and piperidine classes are due to their significant blockade of histamine H₁ and alpha-adrenergic receptors. The low EPS of thioridazine is attributed to its strong anticholinergic (muscarinic M₁) activity, which counteracts dopamine blockade in the nigrostriatal pathway.

Synthesis of Key Derivatives: An Experimental Protocol

The synthesis of most therapeutic phenothiazines involves a two-step process: first, the synthesis of the appropriately substituted phenothiazine core (e.g., 2-chlorophenothiazine), and second, the alkylation of the nitrogen at the 10-position.

Experimental Protocol: Synthesis of Chlorpromazine

-

Principle: This is a nucleophilic substitution reaction where the deprotonated nitrogen of 2-chlorophenothiazine acts as a nucleophile, attacking the electrophilic carbon on the 3-dimethylaminopropyl chloride side chain.

-

Materials:

-

2-Chlorophenothiazine

-

Sodamide (NaNH₂) or Sodium Hydride (NaH)

-

3-Dimethylaminopropyl chloride

-

Anhydrous solvent (e.g., Toluene, Xylene)

-

-

Step-by-Step Methodology:

-

Deprotonation: Dissolve 2-chlorophenothiazine in anhydrous toluene in a flask under an inert atmosphere (e.g., nitrogen). Add a strong base, such as sodamide, portion-wise. The mixture is typically heated (e.g., to reflux) to ensure complete formation of the sodium salt of the phenothiazine.

-

Side-Chain Addition: While maintaining the temperature, slowly add a solution of 3-dimethylaminopropyl chloride in toluene to the reaction mixture.

-

Reaction: Allow the reaction to proceed at reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup and Isolation: Cool the reaction mixture. Wash it with water to remove any remaining base and salts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude chlorpromazine base can be purified by vacuum distillation or by converting it to its hydrochloride salt, which can then be recrystallized.

-

-

Self-Validation: The final product's identity is confirmed using spectroscopic methods (NMR, IR) and mass spectrometry. Purity is typically assessed by HPLC.

Oxidation Products: Sulfoxides and Sulfones

Phenothiazines can be readily oxidized at the sulfur atom to form sulfoxides (S=O) and sulfones (O=S=O). These are not only important metabolites of phenothiazine drugs but can also be synthesized directly.

Experimental Protocol: Oxidation of 10H-Phenothiazine

-

Principle: The electron-rich sulfur atom in the phenothiazine ring is susceptible to electrophilic attack by oxidizing agents. The degree of oxidation can be controlled by the reaction conditions.

-

Materials:

-

10H-Phenothiazine (or a derivative)

-

30% Hydrogen Peroxide (H₂O₂)

-

Glacial Acetic Acid

-

-

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting phenothiazine in glacial acetic acid in a round-bottom flask.

-

Oxidation: Add 30% hydrogen peroxide dropwise to the solution. The reaction is often exothermic and may require cooling.

-

Reaction Conditions:

-

For Sulfoxide (5-oxide): Milder conditions (e.g., shorter reaction time, room temperature) favor the formation of the sulfoxide. [11] * For Sulfone (5,5-dioxide): More forcing conditions (e.g., heating/refluxing for several hours) will drive the reaction to the fully oxidized sulfone. [10][12] 4. Isolation: Pour the reaction mixture into ice water. The solid product will precipitate out.

-

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol or another suitable solvent. [10]* Self-Validation: The formation of the sulfoxide or sulfone can be unequivocally confirmed by IR spectroscopy, which will show strong characteristic stretching bands for the S=O group(s).

-

Conclusion: The Enduring Legacy of Phenothiazines

The history of 10H-phenothiazine derivatives is a testament to the power of interdisciplinary research and the importance of clinical observation. What began as a synthetic dye was repurposed as an anthelmintic, explored as an antihistamine, and ultimately revolutionized the treatment of severe mental illness. [1][2][4]The discovery of chlorpromazine was a watershed moment, catalyzing the development of modern psychopharmacology and providing the first tangible evidence that complex mental disorders had a biological basis that could be addressed chemically. [5][13]While many newer agents have since been developed, the foundational principles of dopamine receptor antagonism established by the phenothiazines continue to underpin antipsychotic drug design. The versatile phenothiazine scaffold remains an area of active research, with derivatives being investigated for novel applications in oncology, neurodegenerative diseases, and as anti-infective agents, ensuring its legacy will continue to evolve for decades to come. [3][14]

References

-

Wikipedia. Phenothiazine. [Link]

-

MassiveBio. (2026-01-11). Phenothiazine. [Link]

-

López-Muñoz, F., Alamo, C., Cuenca, E., Shen, W. W., Clervoy, P., & Rubio, G. (2005). History of the discovery and clinical introduction of chlorpromazine. PubMed. [Link]

-

Prakash, C., & Panwar, H. (2012). Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. ResearchGate. [Link]

-

López-Muñoz, F., Alamo, C., Cuenca, E., Shen, W. W., Clervoy, P., & Rubio, G. (2005). History of the Discovery and Clinical Introduction of Chlorpromazine. LOCKSS. [Link]

-

American Chemical Society. (2010-06-14). Phenothiazine. [Link]

-

Ban, T. A. (2007). Fifty years chlorpromazine: a historical perspective. PubMed Central. [Link]

-

Singh, S., Sharma, P., & Kumar, A. (2019). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing. [Link]

-

Wikipedia. Chlorpromazine. [Link]

-

Frontiers for Young Minds. (2022-03-09). Chlorpromazine: Paving the Way for a Better Understanding of Schizophrenia. [Link]

-

Wikipedia. Hugh Gordon (parasitologist). [Link]

-

IOSR Journal of Pharmacy. (2020-09-17). Synthesis and Evaluation of Phenothiazine Derivatives. [Link]

-

Jordan Journal of Chemistry. Synthesis of 10H-Phenothiazines, their Sulfones and Ribofuranosides as Potential Chemotherapeutic Agents. [Link]

-

Ohlow, M. J., & Moosmann, B. (2011). Phenothiazine: The seven lives of pharmacology's first lead structure. ResearchGate. [Link]

-

Chokhawala, K., & Stevens, L. (2023). Phenothiazine. StatPearls - NCBI Bookshelf. [Link]

-

Shen, W. W. (1999). A history of antipsychotic drug development. PubMed. [Link]

-

ChemInform. (2015). Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction. ResearchGate. [Link]

-

ResearchGate. Bernthsen synthesis of phenoxazine and representative structures of... [Link]

-

Rutkowska, M. K., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. [Link]

-

Defense Technical Information Center. (1961). Synthesis of Phenothiazine Derivatives for Antioxidant Studies. DTIC. [Link]

-

Fernandes, E., et al. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. PubMed Central. [Link]

-

ResearchGate. (2019). Recent Progress in Synthesis, Structure and Biological Activities of Phenothiazine Derivatives. [Link]

-

Wisdomlib. (2024). Synthesis of phenothiazine: Significance and symbolism. [Link]

-

Baran Lab. (2021). Antipsychotic Drugs: History, Pharmacology, and Synthesis. [Link]

-

Trivedi, J. K., & Sinha, S. M. (2006). The story of antipsychotics: Past and present. PubMed Central. [Link]

- Google Patents. (1952).

-

Psychology Today. (2020). The Discovery of Modern Antipsychotics. [Link]

-

International Network for the History of Neuropsychopharmacology. (2002). Chlorpromazine after 50 Years. [Link]

Sources

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. massivebio.com [massivebio.com]

- 3. researchgate.net [researchgate.net]

- 4. History of the discovery and clinical introduction of chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. redirect for 10401230591002002 [triggered.edina.clockss.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acs.org [acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Synthesis of 10H-Phenothiazines, their Sulfones and Ribofuranosides as Potential Chemotherapeutic Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 13. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Electronic Blueprint: A Theoretical Investigation of 10-(3-Bromopropyl)-10H-phenothiazine

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with applications ranging from antipsychotics to potential anticancer agents.[1][2][3] The therapeutic efficacy and potential side effects of these molecules are intrinsically linked to their electronic structure. This guide provides an in-depth theoretical exploration of the electronic properties of a specific derivative, 10-(3-Bromopropyl)-10H-phenothiazine. By leveraging the principles of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we will dissect the molecular orbital landscape, predict electronic transitions, and elucidate the influence of the N-alkyl bromide substituent on the core phenothiazine scaffold. This document serves as a comprehensive resource for researchers seeking to understand and modulate the electronic behavior of phenothiazine-based compounds in the pursuit of novel therapeutic agents.

Introduction: The Enduring Legacy of the Phenothiazine Scaffold

The phenothiazine tricycle is a privileged scaffold in drug discovery, renowned for its "butterfly" conformation and rich electronic character.[4] This electron-donating core, a result of the lone pairs on the nitrogen and sulfur heteroatoms, is fundamental to its biological activity.[5][6] Phenothiazine derivatives have found widespread use as antipsychotic medications, where their mechanism of action is often attributed to their interaction with dopamine receptors.[7] The nature of the substituent at the 10-position of the phenothiazine ring is a critical determinant of the pharmacological activity of these compounds.[2]

Understanding the electronic structure of these molecules is paramount for rational drug design. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the HOMO-LUMO gap, govern the molecule's reactivity, redox potential, and photophysical behavior.[8][9] For instance, the HOMO energy is directly related to the ionization potential and the molecule's ability to donate electrons, a key aspect of its antioxidant properties and interaction with biological targets.[8] This guide will focus on the theoretical elucidation of these properties for this compound, providing a foundational understanding for its potential applications.

Theoretical Methodology: A Computational Microscope

To probe the electronic intricacies of this compound, we employ a suite of well-established quantum chemical methods. The choice of methodology is critical for obtaining accurate and predictive results.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[10] At the heart of DFT is the principle that the ground-state energy of a molecule can be determined from its electron density.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited-state properties and predict the UV-Vis absorption spectrum of this compound, Time-Dependent DFT (TD-DFT) is the method of choice.[10][11] TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light and the promotion of an electron from an occupied to an unoccupied molecular orbital.

The following diagram illustrates the typical workflow for a theoretical study of a molecule's electronic structure:

Caption: A typical workflow for the theoretical investigation of a molecule's electronic structure.

Electronic Structure of this compound: A Detailed Analysis

Based on established theoretical principles from studies on related phenothiazine derivatives, we can predict the key electronic features of this compound.

Molecular Geometry

The phenothiazine core is not planar but adopts a folded "butterfly" conformation along the N-S axis.[4] The introduction of the 3-bromopropyl chain at the nitrogen atom is expected to have a minimal effect on this characteristic folding of the central ring system. The alkyl chain itself will possess conformational flexibility.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key players in determining a molecule's electronic behavior.

-

HOMO: For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring, specifically with significant contributions from the nitrogen and sulfur atoms.[6] This indicates that this is the primary site for electron donation and electrophilic attack. The presence of the electron-withdrawing bromine atom at the end of the alkyl chain is not expected to significantly alter the localization of the HOMO on the phenothiazine core, as its effect will be transmitted through the insulating alkyl chain.

-

LUMO: The LUMO is also generally distributed over the phenothiazine ring system. The energy of the LUMO is related to the electron affinity of the molecule.[8]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. For phenothiazine derivatives, this gap typically falls in a range that allows for absorption in the UV region.

The following diagram illustrates the expected localization of the HOMO and LUMO in this compound:

Sources

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. iosrphr.org [iosrphr.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Theoretical study on electronic structure and optical properties of phenothiazine-containing conjugated oligomers and polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SAR of phenothiazine.pptx [slideshare.net]

- 8. scispace.com [scispace.com]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

safety and handling precautions for 10-(3-Bromopropyl)-10H-phenothiazine